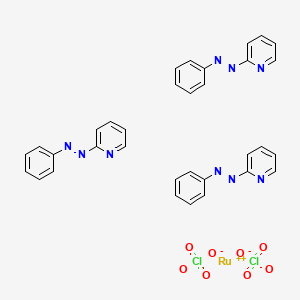
Phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate is a coordination compound that features a ruthenium(II) center coordinated to a phenyl(pyridin-2-yl)diazene ligand and stabilized by diperchlorate anions. Ruthenium complexes are known for their diverse applications in catalysis, photochemistry, and medicinal chemistry due to their unique electronic properties and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with the phenyl(pyridin-2-yl)diazene ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require heating to facilitate the formation of the complex .
Industrial Production Methods
Industrial production methods for ruthenium complexes often involve large-scale reactions in batch or continuous flow reactors. The use of high-purity starting materials and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate can undergo various chemical reactions, including:
Reduction: The complex can be reduced, often leading to changes in its coordination environment and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane under controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of modified ruthenium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate has several scientific research applications:
Wirkmechanismus
The mechanism by which phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate exerts its effects involves the interaction of the ruthenium center with molecular targets such as DNA or proteins. The complex can intercalate into DNA, disrupting its structure and function, leading to cell death. Additionally, the complex can generate reactive oxygen species upon light activation, which can damage cellular components and induce apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ruthenium(II)-2,2’-bipyridine complexes: These complexes have similar photophysical properties and are used in similar applications, such as catalysis and photodynamic therapy.
Ruthenium(II)-1,10-phenanthroline complexes: These complexes also exhibit strong metal-to-ligand charge transfer properties and are used in energy conversion and luminescence sensors.
Uniqueness
Phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate is unique due to the presence of the phenyl(pyridin-2-yl)diazene ligand, which imparts distinct electronic and steric properties to the complex. This uniqueness allows for specific interactions with biological targets and enhances its potential for use in medicinal applications .
Eigenschaften
CAS-Nummer |
90457-49-1 |
|---|---|
Molekularformel |
C33H27Cl2N9O8Ru |
Molekulargewicht |
849.6 g/mol |
IUPAC-Name |
phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate |
InChI |
InChI=1S/3C11H9N3.2ClHO4.Ru/c3*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12-11;2*2-1(3,4)5;/h3*1-9H;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
InChI-Schlüssel |
XTXGXQYVJOWTBN-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=N2.C1=CC=C(C=C1)N=NC2=CC=CC=N2.C1=CC=C(C=C1)N=NC2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine](/img/structure/B14354244.png)
![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)
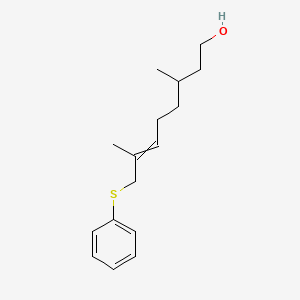
![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)
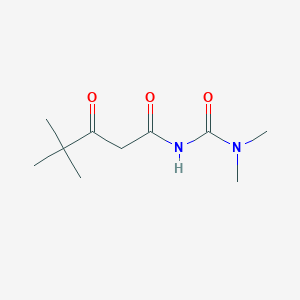
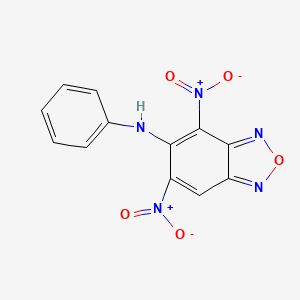
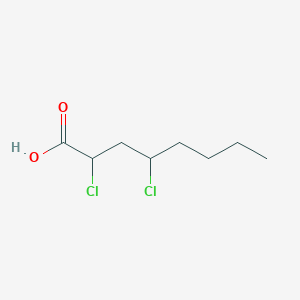

![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione](/img/structure/B14354304.png)
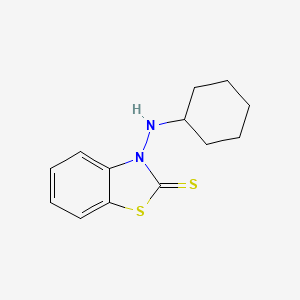
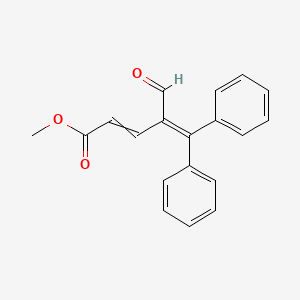
![2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline](/img/structure/B14354324.png)
![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14354327.png)
